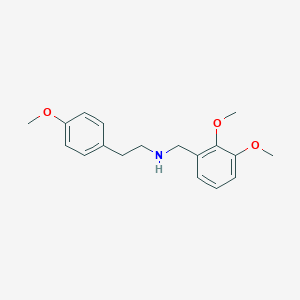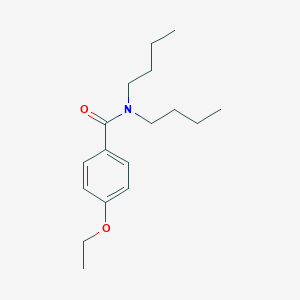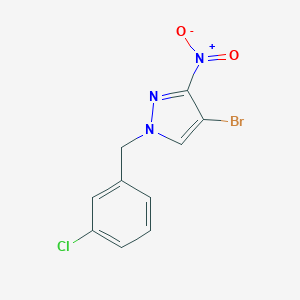![molecular formula C14H19N3O B250632 N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]acetamide](/img/structure/B250632.png)
N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]acetamide, also known as BIA or Benzimidazole Acetamide, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation. In
Wirkmechanismus
The mechanism of action of N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]acetamide is not fully understood, but studies have suggested that it may inhibit the activity of certain enzymes and signaling pathways that are involved in cell growth and proliferation. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of certain enzymes, such as tyrosine kinases and phosphodiesterases, which are involved in cell signaling pathways. This compound has also been found to modulate the levels of certain neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]acetamide in lab experiments is its high purity and stability. This makes it easier to control the concentration of the compound and ensure reproducibility of results. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]acetamide. One direction is to further investigate its potential applications in cancer research and neurodegenerative disease research. Another direction is to elucidate its mechanism of action and identify its molecular targets. Additionally, there is potential for the development of this compound derivatives with improved solubility and potency. Overall, the study of this compound has the potential to contribute to the development of new treatments for cancer and neurodegenerative diseases.
Synthesemethoden
The synthesis of N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]acetamide involves the reaction of 1H-benzimidazole-2-carboxylic acid with 3-methyl-1-butanol in the presence of acetic anhydride. The resulting compound is then purified through recrystallization to obtain this compound in its pure form. This synthesis method has been found to be efficient and yields a high purity of the compound.
Wissenschaftliche Forschungsanwendungen
N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]acetamide has been studied for its potential applications in various scientific research fields. One of its primary applications is in the field of cancer research. Studies have shown that this compound inhibits the growth of cancer cells in vitro and in vivo, making it a promising candidate for further investigation as a potential anticancer agent. This compound has also been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Studies have shown that this compound has neuroprotective effects and can prevent the formation of beta-amyloid plaques, which are associated with Alzheimer's disease.
Eigenschaften
Molekularformel |
C14H19N3O |
|---|---|
Molekulargewicht |
245.32 g/mol |
IUPAC-Name |
N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]acetamide |
InChI |
InChI=1S/C14H19N3O/c1-9(2)8-13(15-10(3)18)14-16-11-6-4-5-7-12(11)17-14/h4-7,9,13H,8H2,1-3H3,(H,15,18)(H,16,17) |
InChI-Schlüssel |
NAQTUSJOIRQDLC-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C1=NC2=CC=CC=C2N1)NC(=O)C |
Kanonische SMILES |
CC(C)CC(C1=NC2=CC=CC=C2N1)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-(3,4-dimethoxyanilino)ethylidene]-5-(trifluoromethyl)pyrazol-3-one](/img/structure/B250552.png)

![N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]cyclopropanecarboxamide](/img/structure/B250558.png)

![Ethyl 1-[(2,5-dichlorophenyl)sulfonyl]piperidine-3-carboxylate](/img/structure/B250561.png)






